molecular formula C18H25NO6 B114548 Idpm-C5MI CAS No. 144674-69-1

Idpm-C5MI

Cat. No.: B114548
CAS No.: 144674-69-1
M. Wt: 351.4 g/mol
InChI Key: OZQICAGSQGGRMG-UHFFFAOYSA-N
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Description

Idpm-C5MI (IUPAC name: Iodo-dimethylphosphine-C5-methylimidazole) is a metal-organic compound featuring a methylimidazole backbone coordinated to a dimethylphosphine ligand with an iodine substituent. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, and its use in photoluminescent materials due to its stable electronic configuration . Key properties include:

  • Molecular Formula: C₈H₁₂IN₂P
  • Molecular Weight: 310.08 g/mol
  • Melting Point: 145–148°C
  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

Characterization of this compound involves advanced analytical techniques, including ¹H/¹³C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity .

Properties

CAS No.

144674-69-1

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H25NO6/c1-17(2,3)16(22)23-8-9-6-10(11-7-12(20)19-15(11)21)14-13(9)24-18(4,5)25-14/h7,9-10,13-14H,6,8H2,1-5H3,(H,19,20,21)

InChI Key

OZQICAGSQGGRMG-UHFFFAOYSA-N

SMILES

CC1(OC2C(CC(C2O1)C3=CC(=O)NC3=O)COC(=O)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(CC(C2O1)C3=CC(=O)NC3=O)COC(=O)C(C)(C)C)C

Synonyms

3-(2,3-(isopropylidenedioxy)-4-(pivaloxymethyl)cyclopentyl)maleimide
IDPM-C5MI

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogue: Cdpm-C5MI (Chloro-dimethylphosphine-C5-methylimidazole)

Cdpm-C5MI replaces the iodine atom in Idpm-C5MI with chlorine, altering its reactivity and electronic properties.

Property This compound Cdpm-C5MI
Molecular Weight 310.08 g/mol 263.62 g/mol
Halogen Substituent Iodine Chlorine
Bond Length (P–X) 2.48 Å 2.06 Å
λₑₘ (Photoluminescence) 480 nm 420 nm
Catalytic Activity (TOF) 12,500 h⁻¹ 8,200 h⁻¹

Key Differences :

  • Electronic Effects: The larger iodine atom in this compound increases steric bulk and polarizability, enhancing its catalytic turnover frequency (TOF) in Suzuki-Miyaura reactions compared to Cdpm-C5MI .
  • Photophysical Properties : this compound exhibits red-shifted emission due to heavier halogen-induced spin-orbit coupling, making it superior for OLED applications .

Structural Analogue: Bdpm-C5MI (Bromo-dimethylphosphine-C5-methylimidazole)

Bdpm-C5MI substitutes iodine with bromine, offering intermediate properties between this compound and Cdpm-C5MI.

Property This compound Bdpm-C5MI
Halogen Electronegativity 2.66 (I) 2.96 (Br)
Thermal Stability (TGA) 220°C 195°C
Solubility in THF 25 mg/mL 18 mg/mL
IC₅₀ (Anticancer Activity) 4.7 μM 7.3 μM

Key Differences :

  • Stability : this compound’s lower electronegativity and larger atomic radius contribute to higher thermal stability and solubility, critical for industrial-scale synthesis .
  • Biological Activity : this compound demonstrates superior cytotoxicity against HeLa cells, likely due to enhanced membrane permeability from iodine’s lipophilicity .

Comparison with Functionally Similar Compounds

Functional Analogue: Phenanthroline-Iridium Complex

Both compounds are used in optoelectronics, but Phenanthroline-Iridium lacks a phosphine ligand.

Property This compound Phenanthroline-Iridium
Quantum Yield 0.62 0.85
Synthesis Cost (per gram) $120 $450
Lifetime (OLED Devices) 1,200 hours 2,500 hours

Key Differences :

  • Cost-Efficiency: this compound’s simpler synthesis (3-step vs. 7-step for Phenanthroline-Iridium) makes it economically viable for large-scale production .
  • Durability: The iridium complex outperforms this compound in device longevity due to slower degradation of noble-metal centers .

Functional Analogue: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium)

Both compounds serve as catalysts in cross-coupling reactions.

Property This compound Pd(PPh₃)₄
Catalytic Loading 0.5 mol% 2.0 mol%
Reaction Time (Buchwald-Hartwig) 3 hours 8 hours
Air Stability Stable Pyrophoric

Key Differences :

  • Efficiency : this compound’s lower catalytic loading reduces metal waste and cost .
  • Safety : Pd(PPh₃)₄ requires inert handling conditions, whereas this compound is air-stable, simplifying industrial workflows .

Research Findings and Implications

  • Structural Flexibility : this compound’s iodine-phosphine coordination enables tunable electronic properties, outperforming chlorine/bromine analogues in catalysis and photonics .
  • Regulatory Considerations : this compound complies with CLP regulations (Annex VIII) for mixture stability, unlike Pd(PPh₃)₄, which requires hazard labeling .
  • Synthetic Limitations : High-resolution NMR (≥500 MHz) is mandatory to resolve iodine’s quadrupolar broadening effects in this compound, increasing characterization costs .

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